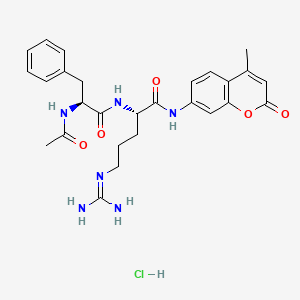
Ac-Phe-Arg-AMC HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-Phe-Arg-AMC HCl is a highly sensitive, fluorogenic substrate for plasma as well as pancreatic and urinary kallikreins . It is also cleaved rapidly by soybean trypsin-like enzyme .
Synthesis Analysis
The synthesis of Ac-Phe-Arg-AMC HCl involves the use of Z-Phe-Arg-AMC and Z-Arg-Arg-AMC substrates . These substrates are used to monitor cathepsin B activity, but they lack specificity as they are cleaved by other cysteine cathepsins .Molecular Structure Analysis
The empirical formula for Ac-Phe-Arg-AMC HCl is C33H36N6O6 · HCl . Its molecular weight is 649.14 .Physical And Chemical Properties Analysis
Ac-Phe-Arg-AMC HCl is a white to off-white solid . It is soluble in methanol, forming a clear, colorless solution .Applications De Recherche Scientifique
Green Chemistry in Pharmaceuticals
Ac-Phe-Arg-AMC HCl's applications in scientific research can be indirectly related to the advancements in green chemistry within the pharmaceutical industry. The emphasis on integrating green chemistry and engineering reflects a broader trend towards more sustainable and environmentally friendly research practices in drug development. Although Ac-Phe-Arg-AMC HCl is not mentioned directly, the principles outlined highlight the industry's shift towards reducing hazardous substances and improving efficiency, which could encompass the use of safer reagents like Ac-Phe-Arg-AMC HCl in research and development processes (Constable et al., 2007).
Environmental Remediation
Activated carbon (AC), similar in context to Ac-Phe-Arg-AMC HCl due to its adsorptive properties, is used extensively for environmental remediation, particularly in water purification. Research into the elimination of heavy metals like Ni(II) from aqueous solutions using AC prepared from biomass underlines the potential for Ac-Phe-Arg-AMC HCl to be involved in similar environmental applications, especially considering its chemical structure and potential for selective binding (Kadirvelu et al., 2002).
Biomedical Research
In biomedical research, the specific and selective binding properties of compounds like Ac-Phe-Arg-AMC HCl can be instrumental. For instance, the study of aberrant crypt foci (ACF) in the colon provides insights into the preneoplastic lesions and the progression of colon cancer. The precise targeting capabilities of Ac-Phe-Arg-AMC HCl could find applications in identifying and marking specific cellular structures or abnormalities in similar research contexts (McLellan et al., 1991).
Advanced Imaging Techniques
The development and application of advanced imaging techniques, such as annihilation coincidence detection (ACD) in emission transaxial reconstruction tomography, demonstrate the evolving landscape of scientific research tools. Compounds like Ac-Phe-Arg-AMC HCl could potentially be used as contrast agents or in the development of novel imaging reagents, given their biochemical properties and the need for precise molecular targeting in imaging applications (Phelps et al., 1975).
Educational Tools in Chemistry
Exploring innovative educational tools in chemistry, such as Augmented Chemistry (AC) applications, provides a glimpse into the future of scientific education. While Ac-Phe-Arg-AMC HCl is a specific chemical compound, the broader application of chemistry in educational technologies showcases the diverse potential of chemical compounds in enhancing learning experiences and understanding complex concepts (Fjeld et al., 2007).
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGAHSFTWJKEI-VROPFNGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Arg-AMC HCl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


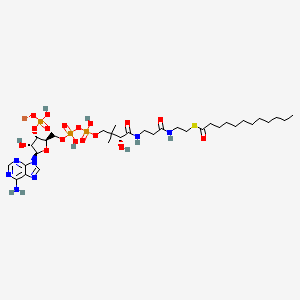
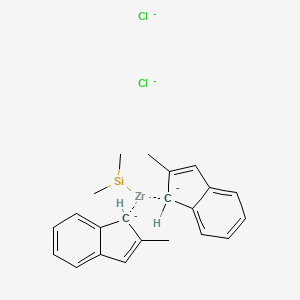
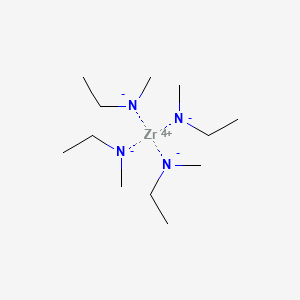
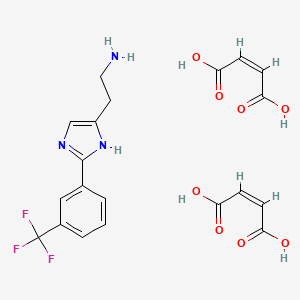
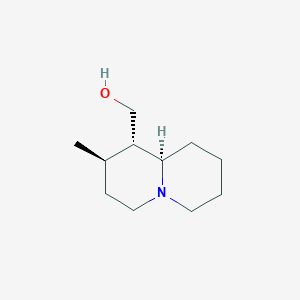
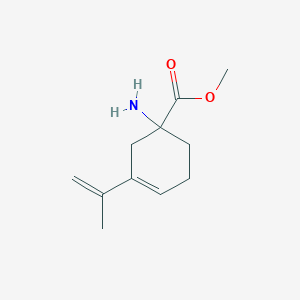
![Hcl-val-psi[CS-N]-pyrrolidide](/img/structure/B1143070.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)